

Lipoamido-PEG2-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Lipoamido-PEG2-OH**

Cat. No.: **B608586**

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of **Lipoamido-PEG2-OH**, a heterobifunctional linker increasingly utilized in advanced drug delivery and targeted protein degradation. Tailored for researchers, scientists, and drug development professionals, this document details the molecule's physicochemical properties, provides experimental protocols for its synthesis and application, and illustrates its role in key biochemical pathways.

Core Molecular Data

Lipoamido-PEG2-OH is a versatile molecule featuring a lipoamide group, a two-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group. This structure imparts unique characteristics beneficial for various bioconjugation applications.

Property	Value	Citation(s)
Molecular Weight	337.50 g/mol	[1] [2]
Chemical Formula	C14H27NO4S2	[1] [2]
CAS Number	1674386-82-3	[1]
Chemical Name	5-(1,2-dithiolan-3-yl)-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]pentanamide	[1]

Experimental Protocols

Synthesis of Lipoamido-PEG2-OH

This protocol describes a representative method for the synthesis of **Lipoamido-PEG2-OH** via amide coupling of lipoic acid and 2-(2-aminoethoxy)ethoxyethanol.

Materials:

- Lipoic acid
- 2-(2-aminoethoxy)ethoxyethanol
- N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
- N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBr)
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
- Sodium bicarbonate (NaHCO₃) solution (saturated)
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Ethyl acetate and hexane (for chromatography)

Procedure:

- Activation of Lipoic Acid:
 - Dissolve lipoic acid (1 equivalent) in anhydrous DCM or DMF.
 - Add NHS (1.1 equivalents) and DCC (1.1 equivalents) or HATU (1.1 equivalents) and HOBr (1.1 equivalents).

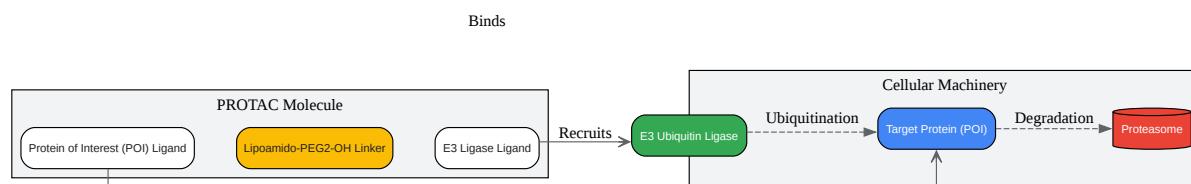
- Stir the reaction mixture at room temperature for 2-4 hours to form the activated NHS ester of lipoic acid.
- Amide Coupling:
 - In a separate flask, dissolve 2-(2-(2-aminoethoxy)ethoxy)ethanol (1 equivalent) in anhydrous DCM or DMF.
 - Slowly add the activated lipoic acid solution to the amino-PEG-alcohol solution.
 - Stir the reaction mixture at room temperature overnight.
- Work-up and Purification:
 - Filter the reaction mixture to remove the dicyclohexylurea byproduct if DCC was used.
 - Dilute the filtrate with DCM and wash sequentially with saturated NaHCO₃ solution and brine.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
 - Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure **Lipoamido-PEG2-OH**.

Application in Lipid Nanoparticle (LNP) Formulation

Lipoamido-PEG2-OH can be incorporated as a PEGylated lipid in the formulation of LNPs for drug delivery. The lipoamide moiety can facilitate surface functionalization, while the PEG spacer provides a hydrophilic shield.

Materials:

- Ionizable lipid (e.g., DLin-MC3-DMA)
- Helper lipid (e.g., DSPC)
- Cholesterol

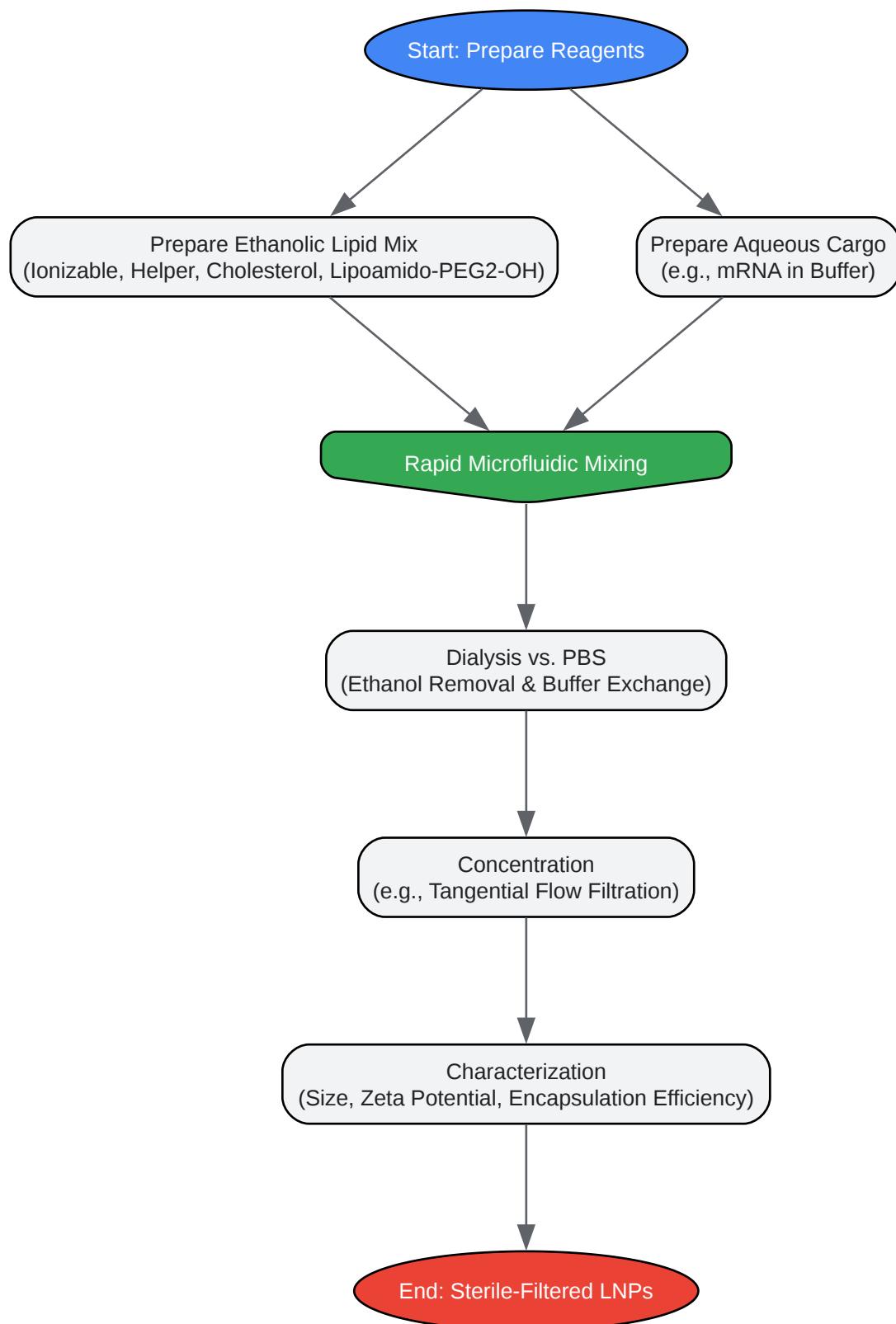

- **Lipoamido-PEG2-OH**
- Ethanol
- Aqueous buffer (e.g., citrate buffer, pH 4.0) containing the therapeutic cargo (e.g., mRNA)
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Lipid Stock Preparation:
 - Prepare stock solutions of the ionizable lipid, DSPC, cholesterol, and **Lipoamido-PEG2-OH** in ethanol at desired concentrations.
- Lipid Mixture Formulation:
 - Combine the lipid stock solutions in a predetermined molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:**Lipoamido-PEG2-OH**) to create the final lipid mixture in ethanol.
- LNP Assembly:
 - Rapidly mix the ethanolic lipid mixture with the aqueous buffer containing the therapeutic cargo at a specific flow rate and ratio, often using a microfluidic mixing device. This rapid mixing leads to the self-assembly of the lipids into LNPs, encapsulating the cargo.
- Dialysis and Concentration:
 - Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove ethanol and raise the pH.
 - Concentrate the LNP formulation to the desired final concentration using a suitable method like tangential flow filtration.

Visualizing Molecular Interactions and Workflows PROTAC Signaling Pathway

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. **Lipoamido-PEG2-OH** can serve as a flexible linker connecting the target protein-binding ligand and the E3 ligase-binding ligand.



[Click to download full resolution via product page](#)

Caption: PROTAC mechanism utilizing a **Lipoamido-PEG2-OH** linker.

Experimental Workflow for LNP Formulation

The following diagram illustrates a typical workflow for the formulation of lipid nanoparticles incorporating **Lipoamido-PEG2-OH**.

[Click to download full resolution via product page](#)

Caption: Workflow for Lipid Nanoparticle (LNP) formulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. precisepeg.com [precisepeg.com]
- 2. Incorporating Functionalized Polyethylene Glycol Lipids into Reprecipitated Conjugated Polymer Nanoparticles for Bioconjugation and Targeted Labeling of Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lipoamido-PEG2-OH: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b608586#lipoamido-peg2-oh-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com